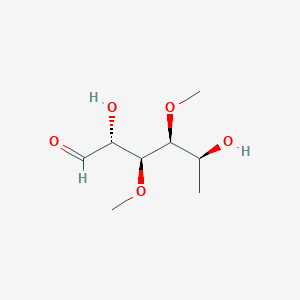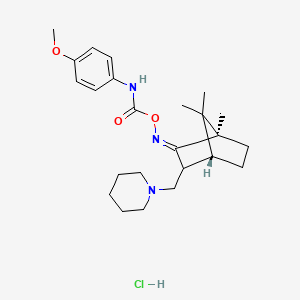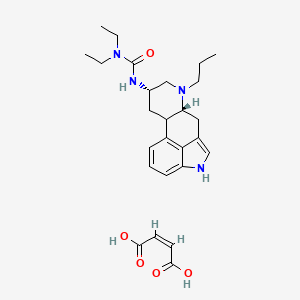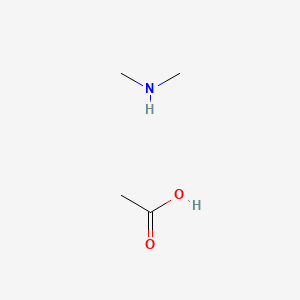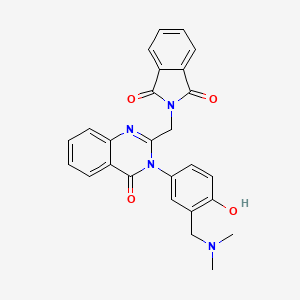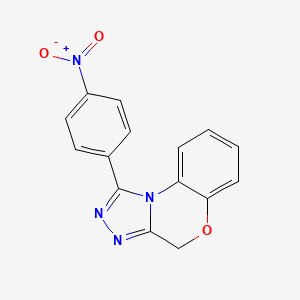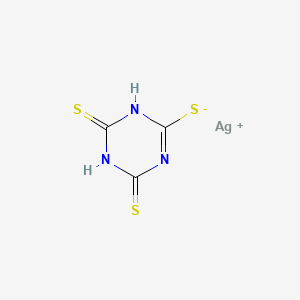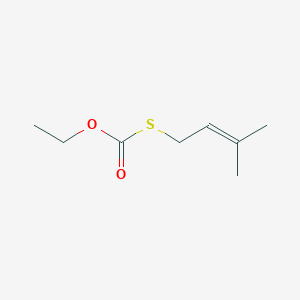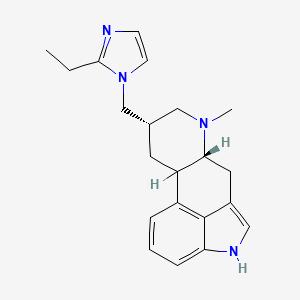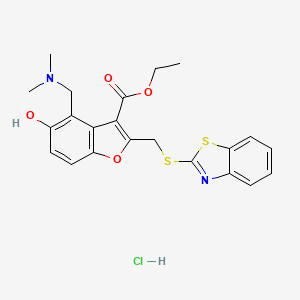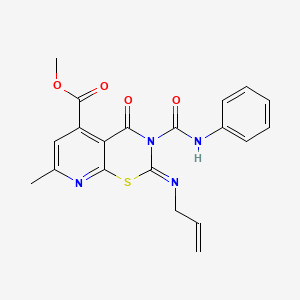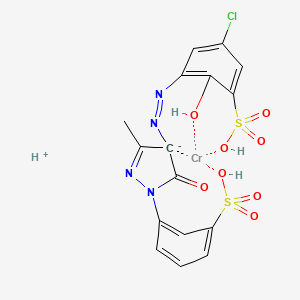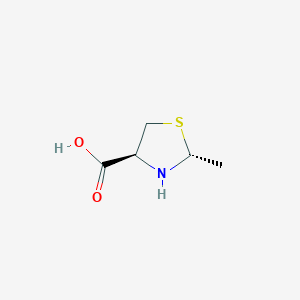
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.195 g/mol . It is a thiazolidine derivative, characterized by a thiazolidine ring with a carboxylic acid group and a methyl substituent. This compound is known for its stereochemistry, having two defined stereocenters .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- can be synthesized through the condensation reaction of cysteine and acetaldehyde . The reaction involves the formation of a thiazolidine ring via a non-enzymatic condensation reaction, followed by ring closure . The reaction conditions typically include an acidic or neutral pH to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other thiazolidine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways involving cysteine and acetaldehyde.
Medicine: Research explores its potential therapeutic effects, particularly in detoxifying acetaldehyde, a toxic metabolite of ethanol.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- involves its ability to react with acetaldehyde, forming a stable thiazolidine ring . This reaction helps in detoxifying acetaldehyde, reducing its toxicity in biological systems. The compound’s molecular targets include biogenic nucleophiles, which it reacts with to form stable products .
類似化合物との比較
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid (cis): A diastereomer of the trans form, differing in the spatial arrangement of the substituents.
Thiazolidine-4-carboxylic acid: Lacks the methyl group at the 2-position.
Cysteine: The amino acid precursor involved in the synthesis of 2-Methyl-4-thiazolidinecarboxylic acid.
Uniqueness
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is unique due to its specific stereochemistry and its ability to form stable products with acetaldehyde. This property makes it valuable in detoxification processes and as a research tool in studying biochemical pathways involving acetaldehyde .
特性
CAS番号 |
88855-03-2 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.20 g/mol |
IUPAC名 |
(2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
InChIキー |
FHTPNEYXMGZOSH-QWWZWVQMSA-N |
異性体SMILES |
C[C@@H]1N[C@H](CS1)C(=O)O |
正規SMILES |
CC1NC(CS1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


